molecular formula C22H23NO3 B7695165 (2-hydroxy-6-methylquinolin-3-yl)methyl 4-(tert-butyl)benzoate

(2-hydroxy-6-methylquinolin-3-yl)methyl 4-(tert-butyl)benzoate

Cat. No.: B7695165
M. Wt: 349.4 g/mol
InChI Key: NMBUZIODPACBNJ-UHFFFAOYSA-N
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Description

“(2-hydroxy-6-methylquinolin-3-yl)methyl 4-(tert-butyl)benzoate” is a chemical compound . It has gained attention in recent years due to its potential applications in various fields of research and industry.


Synthesis Analysis

There are different techniques for the synthesis of 2-methylquinoline, a component of the compound . For example, Doebner–von Miller is a well-known classical synthesis protocol used for the construction of the principal quinoline scaffold . Transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular structure of “this compound” is complex, involving multiple functional groups . The compound includes a quinoline moiety, which is a vital scaffold for leads in drug discovery .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be found in databases like PubChem . For instance, the molecular formula of the compound is C18H15NO3 .

Properties

IUPAC Name

(6-methyl-2-oxo-1H-quinolin-3-yl)methyl 4-tert-butylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO3/c1-14-5-10-19-16(11-14)12-17(20(24)23-19)13-26-21(25)15-6-8-18(9-7-15)22(2,3)4/h5-12H,13H2,1-4H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMBUZIODPACBNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C(=C2)COC(=O)C3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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